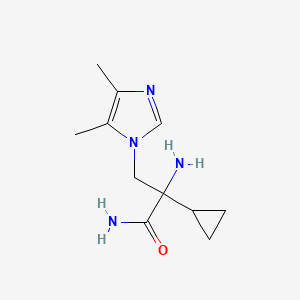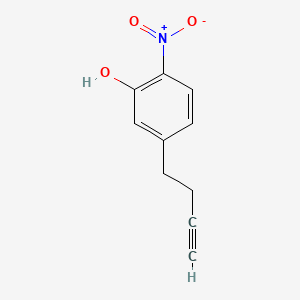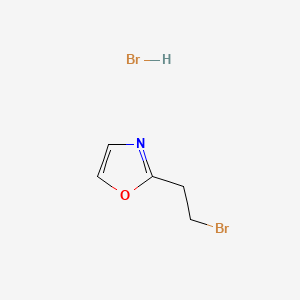![molecular formula C13H21NO5 B13476265 3-[(Tert-butoxy)carbonyl]-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13476265.png)
3-[(Tert-butoxy)carbonyl]-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Tert-butoxy)carbonyl]-5-methoxy-3-azabicyclo[311]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the Bicyclic Core: This can be achieved through a series of cyclization reactions, where the appropriate precursors are subjected to conditions that promote the formation of the bicyclic structure.
Introduction of Functional Groups: The tert-butoxycarbonyl (Boc) and methoxy groups are introduced through specific reactions, such as nucleophilic substitution or esterification.
Final Functionalization: The carboxylic acid group is often introduced in the final steps, using methods like hydrolysis or oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Tert-butoxy)carbonyl]-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-[(Tert-butoxy)carbonyl]-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, such as the production of pharmaceuticals or specialty chemicals.
Mécanisme D'action
The mechanism by which 3-[(Tert-butoxy)carbonyl]-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. Typically, the compound may:
Bind to Enzymes: Inhibiting their activity by blocking the active site or altering the enzyme’s conformation.
Interact with Receptors: Modulating their activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influencing various biochemical pathways within cells, potentially leading to changes in cell function or behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.1]heptane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Methoxy-Substituted Bicyclic Compounds: Molecules that share the methoxy group but have variations in other parts of the structure.
Boc-Protected Amines: Compounds that feature the tert-butoxycarbonyl protecting group on an amine.
Uniqueness
3-[(Tert-butoxy)carbonyl]-5-methoxy-3-azabicyclo[311]heptane-1-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure
Propriétés
Formule moléculaire |
C13H21NO5 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
5-methoxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-12(9(15)16)5-13(6-12,8-14)18-4/h5-8H2,1-4H3,(H,15,16) |
Clé InChI |
PUXGBNHXKYRUBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13476189.png)


![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B13476213.png)




![9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13476240.png)



